

pharmacokinetic profile insulin degludec half-life

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Insulin Degludec

CAS No.: 844439-96-9

Cat. No.: S951481

[Get Quote](#)

Pharmacokinetic and Pharmacodynamic Profile

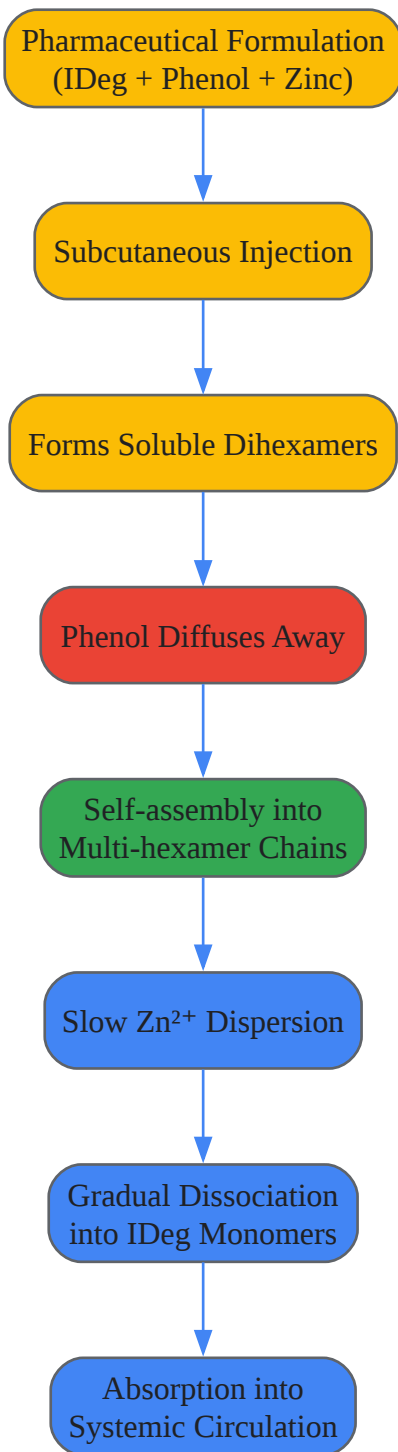
The table below summarizes the core quantitative pharmacokinetic (PK) and pharmacodynamic (PD) parameters of **insulin degludec**.

Parameter	Value / Profile	Context / Comparison
Half-life ($t_{1/2}$)	> 25 hours [1] [2]	At steady state; approximately double that of insulin glargine (~12 hours) [1]
Time to Steady State	Within 2-3 days of once-daily dosing [2] [3] [4]	Defined as when trough concentrations exceed 90% of the final plateau level [2]
Duration of Action	> 42 hours [2] [5] [3]	Exceeding 24 hours, allowing for once-daily dosing
Onset of Action	30 - 90 minutes [5]	Similar to other long-acting analogues like insulin glargine and detemir
Peak Activity	Peakless [5]	Flat and stable pharmacokinetic and pharmacodynamic profile [2]

Parameter	Value / Profile	Context / Comparison
Intra-individual Variability (GIR-AUC)	20% (Coefficient of Variation) [3]	At steady state; significantly lower than the 82% CV reported for insulin glargine under the same conditions [3]

Mechanism of Protraction

Insulin degludec's ultra-long action is achieved through a specific mechanism of protraction involving unique molecular modifications and a predictable subcutaneous depot formation.



[Click to download full resolution via product page](#)

*Mechanism of Protraction of **Insulin Degludec***

The molecular structure of **insulin degludec** is key to this process. It is based on human insulin but with two modifications:

- The threonine amino acid at position B30 is removed (**Des-B30**).
- A 16-carbon fatty diacid (hexadecanoic acid) is attached to the lysine at position B29 via a **gamma-L-glutamic acid** linker [2] [3].

This structure allows **insulin degludec** to form a soluble depot after injection. The multihexamer chains dissociate slowly and predictably, resulting in a continuous, steady release of **insulin degludec** monomers into the bloodstream [2] [4].

Key Experimental Protocols and Evidence

The pharmacokinetic profile of **insulin degludec** has been characterized using standardized clinical trial methodologies.

Euglycemic Clamp Studies

The primary method for evaluating the pharmacodynamics of **insulin degludec** is the **euglycemic glucose clamp**, which directly measures its glucose-lowering effect [1] [2].

- **Objective:** To maintain a constant target blood glucose level (e.g., 5.5 mmol/L or 100 mg/dL) by titrating a glucose infusion [1].
- **Measurement:** The **Glucose Infusion Rate (GIR)** required to maintain euglycemia is the primary pharmacodynamic endpoint [1].
- **Key Findings:** In head-to-head comparisons with insulin glargine at steady state, the mean 24-hour GIR profiles for **insulin degludec** were "flatter and more stable" across various doses (0.4, 0.6, and 0.8 U/kg) [1]. The glucose-lowering effect was evenly distributed, with each 6-hour interval over 24 hours contributing approximately 25% of the total effect (AUCGIR, τ ,SS), whereas insulin glargine was most effective in the first 12-18 hours [1].

Bioequivalence of Concentrated Formulations

Clinical studies have demonstrated that the U100 (100 units/mL) and U200 (200 units/mL) formulations of **insulin degludec** are pharmacodynamically and pharmacokinetically bioequivalent [4]. This means that the same dose (in units) delivered by either formulation results in equivalent exposure and glucose-lowering effect, with no need for dose conversion [6] [4].

Clinical and Research Relevance

The unique PK/PD profile of **insulin degludec** has several important clinical implications:

- **Low Hypoglycemia Risk:** The flat and stable profile, coupled with low day-to-day variability, translates to a **significantly lower risk of nocturnal hypoglycemia** compared to insulin glargine, as demonstrated in several clinical trials (BEGIN program) [2] [3] [7].
- **Dosing Flexibility:** Due to its half-life exceeding 24 hours, the timing of once-daily **insulin degludec** injections can be varied from day to day. Clinical studies have shown that even with extreme dosing intervals (from 8 to 40 hours), there is no detriment to glycemic control or increase in hypoglycemia risk, offering patients greater flexibility [5] [7].
- **Consistent Action Across Populations:** This PK/PD profile has been consistently demonstrated in different patient populations, including those with type 1 and type 2 diabetes, the elderly, and patients with renal or hepatic impairment [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Comparison of the pharmacokinetic and pharmacodynamic profiles ... [pubmed.ncbi.nlm.nih.gov]
2. A Review of the Pharmacological Properties of Insulin and... Degludec [link.springer.com]
3. : the new ultra-long Degludec analogue | Diabetology... insulin [dmsjournal.biomedcentral.com]
4. Concentrated insulins : the new basal insulins | TCRM [dovepress.com]
5. - Wikipedia Insulin degludec [en.wikipedia.org]
6. Monograph for Professionals - Drugs.com Insulin Degludec [drugs.com]
7. Patient safety and minimizing risk with insulin administration – | DHPS [dovepress.com]

To cite this document: Smolecule. [pharmacokinetic profile insulin degludec half-life]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b951481#pharmacokinetic-profile-insulin-degludec-half-life]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com